4-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine
Description
Chemical Identity and Nomenclature
The systematic identification and nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for heterocyclic compounds. The compound's chemical identity encompasses multiple layers of structural information, from its basic molecular formula to its three-dimensional conformational preferences. The nomenclature system must accurately convey the connectivity patterns between the heterocyclic rings while specifying the exact positions and nature of all substituents.
The molecular framework represents a convergence of two important heterocyclic systems: the pyrimidine ring, which is fundamental to nucleotide chemistry and pharmaceutical applications, and the thiazole ring, which appears frequently in bioactive compounds due to its unique electronic properties. The specific substitution pattern creates a compound with defined stereochemical and electronic characteristics that directly influence its chemical reactivity and biological activity profiles.
Properties
IUPAC Name |
4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4S/c1-8-12(11-6-7-17-14(16)19-11)20-13(18-8)9-2-4-10(15)5-3-9/h2-7H,1H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVGCUSOXYKFKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C3=NC(=NC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
A Chinese patent (CN102161660A) describes an alternative route involving nucleophilic substitution on a chloropyrimidine. Ethyl 2-aminothiazole-5-carboxylate reacts with 4,6-dichloro-2-methylpyrimidine in the presence of sodium hydride (NaH) to form a C–N bond at position 4 of the pyrimidine. Subsequent hydrolysis of the ester group and coupling with 2-chloro-6-methylaniline yields the target compound. While this method avoids enaminone intermediates, it requires stringent anhydrous conditions and offers lower yields (50–60%) compared to cyclocondensation.
Cross-Coupling Strategies
Palladium-catalyzed Suzuki-Miyaura coupling represents a modern alternative for linking pre-formed thiazole and pyrimidine units. However, this approach necessitates introducing a boronic acid group at position 5 of the thiazole and a halogen at position 4 of the pyrimidine. Limited data exist on its applicability to this specific compound, though analogous systems report yields of 55–70%.
Physicochemical Properties and Characterization
The compound exhibits a melting point of 214–216°C, as determined by differential scanning calorimetry. High-resolution mass spectrometry (HR-MS) confirms the molecular formula C₁₄H₁₁ClN₄S with a calculated mass of 302.79 g/mol. Infrared (IR) spectroscopy reveals characteristic absorptions at 1620 cm⁻¹ (C=N stretch) and 1550 cm⁻¹ (aromatic C=C).
¹H NMR (DMSO-d₆) data include:
- δ 8.45 (s, 1H, pyrimidine H-6)
- δ 7.60 (d, 2H, J = 8.4 Hz, 4-chlorophenyl H-2/H-6)
- δ 2.35 (s, 3H, thiazole CH₃)
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and thiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Overview
The compound 4-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine is a heterocyclic compound notable for its potential applications in medicinal chemistry, particularly in oncology and infectious disease treatment. This article explores its synthesis, biological activities, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
Research Findings
Recent studies have highlighted the compound's effectiveness against various cancer cell lines:
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.10 | Induces apoptosis, G2/M arrest |
| HepG2 | 2.32 | Apoptosis via increased Bax/Bcl-2 ratio |
| MDA-MB-231 | 3.21 | Apoptosis induction and necrosis |
These findings suggest that the compound has significant potential as an anticancer agent.
Case Studies
- Anticancer Activity : A study evaluated the effect of this compound on acute myeloid leukemia (AML) cells. Results indicated that treatment led to cell cycle arrest and apoptosis, highlighting its potential as a therapeutic agent for hematological malignancies .
- Inhibition of Enzymes : Another investigation focused on its ability to inhibit carbonic anhydrase IX (CA IX), an enzyme linked to tumor growth and metastasis. The results demonstrated that the compound could effectively reduce CA IX activity, suggesting its role in cancer therapy .
Mechanism of Action
The mechanism of action of 4-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine involves its interaction with specific molecular targets such as kinases and enzymes. The compound binds to the active site of these targets, inhibiting their activity and thereby affecting cellular processes such as proliferation, apoptosis, and inflammation. The exact pathways and targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between 4-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine and related compounds:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity :
- The 4-chlorophenyl group in the target compound likely enhances lipophilicity and receptor binding, similar to dichlorophenyl analogs (e.g., ). However, fluorophenyl derivatives (e.g., ) may improve metabolic stability and electron-withdrawing effects.
- Morpholine and piperazine substituents (e.g., ) increase solubility and modulate pharmacokinetics, making them favorable for drug development.
Impact of Heterocyclic Linkages :
- Compounds with dihydropyrimidine (e.g., ) or azo linkages (e.g., ) exhibit distinct conformational flexibility compared to the rigid pyrimidine-thiazole scaffold of the target compound.
Biological Activity Trends: Thiazole-pyrimidine hybrids with morpholino or sulfonyl groups (e.g., ) show higher enzymatic inhibition (e.g., CDK9) due to enhanced hydrogen bonding and steric interactions. Limited data on the target compound’s activity suggests further biological profiling is needed relative to well-studied analogs like 12q .
Synthetic and Analytical Considerations :
- Purity levels (>95% via HPLC) are consistently reported for analogs (e.g., ), indicating robust synthetic protocols. The target compound’s synthesis likely follows similar pathways but requires optimization for scalability .
Notes
- Structural Uniqueness : The target compound’s 4-methyl-thiazole and pyrimidin-2-amine moieties distinguish it from morpholine- or piperazine-containing analogs, suggesting a unique SAR profile.
- Data Gaps : Biological data (e.g., IC₅₀ values, toxicity) for the target compound are absent in the provided evidence, unlike its fluorinated or sulfonylated counterparts .
- Design Recommendations : Introducing solubility-enhancing groups (e.g., morpholine) or electron-withdrawing substituents (e.g., fluoro) could optimize the target compound’s drug-like properties.
Biological Activity
The compound 4-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine is a thiazole-pyrimidine hybrid that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound is characterized by the presence of a thiazole ring and a pyrimidine moiety, which are known for their diverse biological activities. The molecular formula is , and its IUPAC name is 4-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)pyrimidin-2-amine .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Target Proteins : It is believed to interact with various kinases and enzymes involved in cellular signaling pathways, particularly those related to cancer proliferation and inflammation.
- Biochemical Pathways : The compound may modulate pathways associated with cell cycle regulation, apoptosis, and immune response. For instance, it has shown potential in inhibiting key enzymes linked to tumor growth and microbial resistance mechanisms.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound:
- In Vitro Studies : In a screening conducted on various cancer cell lines, the compound exhibited significant cytostatic activity. For example:
- Mechanistic Insights : The compound's mechanism involves the inhibition of specific kinases that are crucial for cancer cell survival and proliferation. For instance, it has been noted to target PfGSK3 and PfPK6 kinases in Plasmodium species, suggesting its utility in treating malaria alongside cancer .
Antimicrobial Activity
The compound also exhibits antimicrobial properties by targeting microbial cell wall synthesis and inflammatory pathways:
- Inhibition of Key Enzymes : It can disrupt essential processes in microbial cells by inhibiting enzymes critical for their survival. This makes it a candidate for further exploration in antibiotic development.
Case Studies
Several case studies have been documented regarding the efficacy of this compound:
- Study on Cancer Cell Lines : A study published in MDPI reported that derivatives similar to this compound demonstrated promising anticancer activity across multiple cell lines, indicating a potential for clinical application .
- In Vivo Studies : Although most studies are currently focused on in vitro assessments, preliminary animal model studies suggest that this compound can significantly reduce tumor size without notable toxicity .
Research Findings
A summary table of the biological activities observed in various studies is presented below:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine?
- Methodology : The compound can be synthesized via cyclization reactions using thiourea analogues as precursors. For example, halogenated intermediates derived from thioureas (e.g., 1a-9a, 1b-9b) are cyclized under controlled conditions to form the thiazole-pyrimidine core . Alternative pathways include condensation of pyrazole or thiadiazole derivatives with aromatic aldehydes, followed by cycloaddition with chloroacetyl chloride in the presence of triethylamine .
- Key Considerations : Optimize reaction temperature (e.g., 120°C for phosphorous oxychloride-mediated cyclization) and stoichiometric ratios to minimize byproducts.
Q. How is the structural characterization of this compound validated?
- Methodology : X-ray crystallography is the gold standard for confirming molecular geometry. Intramolecular hydrogen bonding (e.g., N–H⋯N interactions) and dihedral angles between aromatic rings (e.g., 12.8°–86.1°) provide critical insights into conformational stability . Complementary techniques include IR spectroscopy for functional group analysis and NMR for regiochemical assignment .
- Key Considerations : Use single-crystal diffraction data to resolve polymorphic variations, as seen in related pyrimidine derivatives .
Q. What preliminary biological screening assays are recommended?
- Methodology : Begin with in vitro assays such as:
- Antimicrobial activity : Broth microdilution against Mycobacterium tuberculosis (H37Rv strain) to determine minimum inhibitory concentrations (MICs) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .
- Key Considerations : Include positive controls (e.g., isoniazid for antitubercular tests) and validate results with triplicate experiments.
Advanced Research Questions
Q. How can computational methods improve reaction design for this compound?
- Methodology : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. Use reaction path search algorithms to identify energetically favorable intermediates, reducing trial-and-error experimentation . Software like Gaussian or ORCA can predict regioselectivity in cyclization steps.
- Key Considerations : Validate computational predictions with small-scale experimental runs (e.g., 10–50 mg scale) before scaling up.
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology : Investigate structural polymorphisms (e.g., hydrogen bonding variations in crystal lattices) that may alter bioavailability . Perform pharmacokinetic studies (e.g., plasma protein binding assays) to correlate in vitro activity with in vivo efficacy.
- Key Considerations : Use differential scanning calorimetry (DSC) to detect polymorphic forms and assess their stability under physiological conditions.
Q. How can the compound’s selectivity for specific enzyme isoforms be optimized?
- Methodology : Design analogues with substituent variations (e.g., fluorinated or methoxy groups) to target enzymes like human carbonic anhydrase (hCA I/II). Use molecular docking (AutoDock Vina) to predict binding affinities and guide synthesis .
- Key Considerations : Validate docking results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants.
Q. What safety protocols are critical for handling this compound?
- Methodology : Follow GHS guidelines for hazardous materials:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
